molecular formula C3H8O2S2 B019338 Ethyl Methanethiosulfonate CAS No. 2043-76-7

Ethyl Methanethiosulfonate

Cat. No.: B019338
CAS No.: 2043-76-7
M. Wt: 140.23 g/mol
InChI Key: IZAYCFBWPSFFJI-UHFFFAOYSA-N
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Description

1,2-Didecanoyl-sn-glycerol (CAS 60514-49-0) is a diacylglycerol (DAG) analog. It contains decanoic acid (a 10-carbon fatty acid) at both the sn-1 and sn-2 positions of the glycerol backbone. DAGs play a crucial role as second messengers in cellular signaling pathways, including activation of protein kinase C (PKC) . Although the specific biological activities of 1,2-Didecanoyl-sn-glycerol have not been extensively characterized, it is expected to behave similarly to 1,2-Dioctanoyl-sn-glycerol (Item No. 62225) .

Mechanism of Action

Target of Action

Ethyl Methanethiosulfonate primarily targets cysteine residues in proteins . It reacts with the thiol group (-SH) of cysteine, leading to the formation of mixed disulfides . This reaction is particularly important in the study of protein structure and function .

Mode of Action

The compound interacts with its targets by alkylating the guanine bases in DNA, forming an abnormal base called O6-ethylguanine . During DNA replication, DNA polymerases often place thymine, instead of cytosine, opposite this abnormal base . This leads to G:C to A:T transitions, which are a type of point mutation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication . The point mutations induced by the compound can lead to changes in the protein-coding sequence of genes, potentially altering their function. This is why this compound is commonly used in genetic research to induce mutations for study .

Result of Action

The primary result of this compound’s action is the induction of point mutations in DNA . These mutations can lead to changes in the amino acid sequence of proteins, potentially altering their structure and function. In a research context, this allows scientists to study the effects of these mutations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the alkylation reaction . Additionally, the presence of other reactive species can potentially interfere with the compound’s action.

Biochemical Analysis

Biochemical Properties

Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Cellular Effects

This compound has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .

Molecular Mechanism

The molecular mechanism of this compound involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, this compound is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .

Metabolic Pathways

It is known that this compound reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.

Preparation Methods

1,2-Didecanoyl-sn-glycerol can be synthesized through various routes:

    Chemical Synthesis: One common method involves esterification of glycerol with decanoic acid (or its derivative) using acid-catalyzed or base-catalyzed conditions.

    Enzymatic Synthesis: Lipases can catalyze the acylation of glycerol with decanoic acid.

    Industrial Production: The industrial production of 1,2-Didecanoyl-sn-glycerol may involve large-scale enzymatic or chemical processes.

Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycerol can participate in several reactions:

    Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to glycerol and decanoic acid.

    Oxidation/Reduction: DAGs can undergo oxidation (e.g., via lipases) or reduction (e.g., via hydrogenation).

    Substitution: Functional group substitutions can occur at the sn-1 or sn-2 positions.

    Common Reagents: Lipases, acids, bases, and reducing agents.

    Major Products: Hydrolysis yields glycerol and decanoic acid, while other reactions may produce modified DAGs.

Scientific Research Applications

1,2-Didecanoyl-sn-glycerol finds applications in:

    Cell Signaling Studies: As a DAG analog, it helps elucidate PKC activation pathways.

    Lipid Metabolism Research: Investigating lipid signaling and cellular responses.

    Drug Development: Targeting PKC-related diseases (e.g., cancer, diabetes, cardiovascular disorders).

Comparison with Similar Compounds

    1,2-Dioctanoyl-sn-glycerol: Similar to 1,2-Didecanoyl-sn-glycerol, but with octanoic acid at both positions.

    Other DAGs: Explore related diacylglycerols with varying acyl chain lengths.

Properties

IUPAC Name

1-methylsulfonylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYCFBWPSFFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542530
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-76-7
Record name S-Ethyl methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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